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Compound of Interest

Compound Name: Desmethyl Levofloxacin

Cat. No.: B1670300

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of
Desmethyl Levofloxacin, a primary metabolite of the widely used fluoroquinolone antibiotic,
Levofloxacin. A thorough understanding of the spectroscopic properties of this compound is
essential for metabolic studies, impurity profiling, and quality control in pharmaceutical
development. This document outlines the characteristic spectral data obtained from Ultraviolet-
Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. While
detailed IR and NMR spectral data for Desmethyl Levofloxacin are not publicly available, this
guide furnishes the known UV data for the metabolite and leverages the comprehensive
spectroscopic profile of the parent compound, Levofloxacin, as a crucial reference for structural
elucidation and comparative analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of Desmethyl
Levofloxacin, relying on the absorption of ultraviolet light by the molecule, which induces
electronic transitions.

Data Presentation: UV-Vis Spectroscopy of Desmethyl
Levofloxacin
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Parameter Value

Amax 1 223 nm[1]
Amax 2 294 nm[1]
Amax 3 326 nm[1]

Note: Data corresponds to Desmethyl Levofloxacin Hydrochloride.

Experimental Protocol: UV-Vis Spectroscopy

A standard method for the UV-Vis analysis of Desmethyl Levofloxacin involves the following

steps:

e Preparation of Standard Stock Solution: An accurately weighed quantity of Desmethyl
Levofloxacin reference standard is dissolved in a suitable solvent, such as methanol or a
buffered aqueous solution, to prepare a stock solution of known concentration (e.g., 100

pg/mL).

» Preparation of Working Solutions: A series of dilutions are prepared from the stock solution to
create working standards of varying concentrations (e.g., 2-10 pg/mL).

e Spectrophotometric Measurement: The absorbance of each working solution is recorded
using a double-beam UV-Vis spectrophotometer over a scanning range of 200-400 nm. A
solvent blank is used as the reference.

o Determination of Amax: The wavelength of maximum absorbance (Amax) is identified from
the resulting spectrum.

o Calibration Curve: A graph of absorbance versus concentration is plotted to generate a
calibration curve. The linearity of this curve, indicated by the correlation coefficient (R?),
demonstrates the method's adherence to the Beer-Lambert law.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation, which causes vibrational transitions. While the
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specific IR spectrum for Desmethyl Levofloxacin is not publicly available, the spectrum of
Levofloxacin provides a strong comparative basis. The key difference will be the presence of
an N-H bond in the piperazine ring of Desmethyl Levofloxacin, which is absent in
Levofloxacin.

Data Presentation: IR Spectroscopy of Levofloxacin

(Reference)
Wavenumber (cm—?) Assignment
3972 N-H Stretch (present in Desmethyl Levofloxacin)

[2]

3082, 2974, 2936 C-H Stretch([2]

~1724-1735 C=0 Stretch (Carboxylic Acid)[2][3]
C=0 Stretch (Pyridone) & C=C Stretch

~1626-1629 .
(Aromatic)[2][3]

~1453 C-O Stretch / O-H Bend (Carboxylic Acid)[3]

~1288 C-N Stretch (Piperazine)

~1007 C-F Stretch

Experimental Protocol: IR Spectroscopy

o Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is
commonly used. A small amount of the sample (1-2 mg) is intimately mixed with
approximately 200 mg of dry KBr powder in an agate mortar. The mixture is then
compressed under high pressure to form a transparent pellet. Alternatively, Attenuated Total
Reflectance (ATR) can be used for direct analysis of the solid sample with minimal
preparation.

o Spectral Acquisition: The IR spectrum is recorded using an FTIR (Fourier Transform Infrared)
spectrometer, typically over a range of 4000 to 400 cm~1.

o Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands
corresponding to the various functional groups in the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure by
probing the magnetic properties of atomic nuclei, primarily *H (proton) and 3C (carbon-13). As
with IR, specific, publicly available high-resolution NMR data for Desmethyl Levofloxacin is
limited. Therefore, the well-documented NMR data for Levofloxacin is presented here as a
reference. The primary difference in the *H and 13C NMR spectra of Desmethyl Levofloxacin
compared to Levofloxacin will be the absence of the N-CHs signal and the presence of an N-H
signal, along with shifts in the adjacent piperazine ring carbons and protons.

Data Presentation: *H NMR Spectroscopy of
Levofloxacin (Reference)

Solvent: DMSO-ds

Chemical Shift (8)

Multiplicity Integration Assignment

ppm

~8.7 s 1H H-5

~7.9 d 1H H-8

~7.5 d 1H H-2'

~4.9 m 1H H-3

~4.4 m 2H H-2

~3.4 m 4H Piperazine CH:z
~2.5 m 4H Piperazine CH:z

N-CHs (absent in
~2.2 S 3H Desmethyl

Levofloxacin)

~1.4 d 3H C3-CHs
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Data Presentation: *C NMR Spectroscopy of

Levofloxacin (Reference)
Solvent: DMSO-de

Chemical Shift (6) ppm Assignment
~176.5 C-6 (Carboxylic Acid)
~166.0 C-7 (Ketone)

~156.0 C-9 (C-F)

~147.5 C-4a

~138.5 C-10a

~125.0 C-5

~119.0 C-8a

~106.5 C-8

~105.0 C-5a

~66.5 C-2

~50.0 Piperazine CH:
~47.5 C-3

~43.0 N-CHs (absent in Desmethyl Levofloxacin)
~18.0 C3-CHs

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: A precise amount of the sample (typically 5-10 mg for *H NMR and 20-
50 mg for 3C NMR) is dissolved in a suitable deuterated solvent (e.g., DMSO-ds, CDCls,
D20) in an NMR tube.

o Spectral Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.qg.,
400 MHz or higher). For 13C NMR, broadband proton decoupling is typically used to simplify
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the spectrum.

o Data Analysis: The chemical shifts (8), signal multiplicities (singlet, doublet, triplet, etc.),
coupling constants (J), and integration values are analyzed to assign the signals to specific
nuclei within the molecular structure. 2D NMR techniques such as COSY and HSQC can be
used for more complex structural assignments.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a
pharmaceutical compound like Desmethyl Levofloxacin.
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Caption: Experimental workflow for spectroscopic analysis.
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Caption: Relationship between spectroscopic data and molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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